molecular formula C11H15N B1361586 n,n-Dimethyl-4-(prop-2-en-1-yl)aniline CAS No. 51601-26-4

n,n-Dimethyl-4-(prop-2-en-1-yl)aniline

Cat. No. B1361586
CAS RN: 51601-26-4
M. Wt: 161.24 g/mol
InChI Key: BVIAJCPAXXKODU-UHFFFAOYSA-N
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Description

n,n-Dimethyl-4-(prop-2-en-1-yl)aniline is a chemical compound with the molecular formula C11H15N . It is also known by other names such as 4-Allyl-N,N-dimethylaniline, N,N-dimethyl-4-prop-2-enylaniline, and 3-[(4-N,N-Dimethylamino)phenyl]-1-propene .


Molecular Structure Analysis

The molecular structure of n,n-Dimethyl-4-(prop-2-en-1-yl)aniline can be represented by the canonical SMILES notation: CN©C1=CC=C(C=C1)CC=C . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them .


Physical And Chemical Properties Analysis

n,n-Dimethyl-4-(prop-2-en-1-yl)aniline has a molecular weight of 161.24 g/mol . It has a computed XLogP3 value of 3.5, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 161.120449483 g/mol . The topological polar surface area of the compound is 3.2 Ų . The compound has a complexity of 132 .

Scientific Research Applications

Fluorescent Thermometer Applications

N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a compound similar to N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, exhibits unique fluorescence intensification with rising temperature. This property makes it useful as a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient. This compound can detect temperature variations based on the temperature dependence of TICT fluorescence spectrum wavelengths (Cao et al., 2014).

Crystal Structure Analysis

Studies on similar compounds, like 3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, reveal insights into crystal structures and hydrogen bonding patterns. These insights are crucial for understanding molecular interactions and structural properties (Su et al., 2013).

Optical Properties for NLO Applications

Research on compounds like N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline highlights their potential in nonlinear optics (NLO). These materials demonstrate polar crystal formation and are transparent across a broad spectrum, making them suitable for NLO applications (Draguta et al., 2015).

Electroluminescence in Organic Devices

Compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline exhibit strong fluorescence and high glass-transition temperatures, making them excellent candidates for organic electroluminescent devices. They allow for multicolor light emission, including white, and function well as host materials for emissive dopants (Doi et al., 2003).

Chemical Synthesis Applications

N,N-Dimethyl derivatives of aniline, including compounds similar to N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, are crucial in chemical synthesis. They serve as intermediates in reactions like the selective N-methylation of anilines using green chemistry approaches (Selva et al., 2008) and are involved in the palladium(II)-catalyzed amination of isoprene with aniline (Petrushkina et al., 2005).

Solvatochromic Studies

Solvatochromic studies of molecules containing dimethylaniline, linked by acetylene units, provide valuable insights into their spectral and photophysical properties. These studies are essential for understanding solvent effects on these compounds' properties (Bylińska et al., 2014).

Photophysical Properties Research

The photophysical properties of borylanilines, including compounds like 4-(dimesitylboryl)aniline, have been explored to understand their molecular conformations and intermolecular interactions. This research contributes to the knowledge of molecular electronics and photonics (Sudhakar et al., 2013).

Corrosion Inhibition

Derivatives of dimethyl-aniline, like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, have potential as corrosion inhibitors. DFT studies help understand their inhibition efficiencies and reactive sites, which is vital for materials science and engineering (Wang et al., 2006).

Conducting Polymers

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline derivatives play a significant role in the synthesis of conducting polymers. For instance, N-(4-aminophenyl)aniline, a dimer of aniline, can be polymerized into polyaniline, a conducting polymer, under mild conditions (Dias et al., 2006).

Reactivity in Amino-Claisen Rearrangement

N,N-Dimethyl derivatives of aniline, like N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, are key in studying the amino-Claisen rearrangement mechanism. This reaction is important in synthetic chemistry for the transformation of certain anilines into more complex structures (Abdrakhmanov et al., 2013).

properties

IUPAC Name

N,N-dimethyl-4-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h4,6-9H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIAJCPAXXKODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286547
Record name N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dimethyl-4-(prop-2-en-1-yl)aniline

CAS RN

51601-26-4
Record name NSC46438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-4-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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